Methyl jasmonate

Description

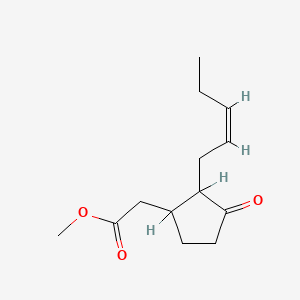

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWDNTWNSAZUDX-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1C(CCC1=O)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a sharp odor; [Merck Index], Colourless oily liquid; Powerful floral-herbaceous, sweet aroma | |

| Record name | Methyl jasmonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl jasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 110 °C at 0.2 mm Hg | |

| Details | Sigma-Aldrich; Product Search. Methyl jasmonate. Available from, as of Mar 28, 2013: https://www.sigmaaldrich.com/united-states.html | |

| Record name | Methyl Jasmonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

> 113 degrees C (> 235 degrees F) - closed cup | |

| Details | Sigma-Aldrich. Material Safety Data Sheet for Methyl Jasmonate version 5.0. Available from, as of April 1, 2013. https://www.sigmaaldrich.com/catalog/product/aldrich/392707?lang=en®ion=US | |

| Record name | Methyl Jasmonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl jasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Specific density: 1.021 at 22.6 °C/4 °C, 1.017-1.023 | |

| Details | Thomson/Micromedex. Drug Information for the Health Care Professional. Volume 1, Greenwood Village, CO. 2007., p. 910 | |

| Record name | Methyl Jasmonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Thomson/Micromedex. Drug Information for the Health Care Professional. Volume 1, Greenwood Village, CO. 2007., p. 910 | |

| Record name | Methyl jasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless liquid | |

CAS No. |

20073-13-6, 39924-52-2, 1211-29-6 | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2-penten-1-yl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl [1α,2β(Z)]-(±)-3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl Jasmonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Enduring Legacy of Methyl Jasmonate: A Technical Guide to its Role in Plant Biology

Abstract

Methyl jasmonate (MeJA), a volatile organic compound, has emerged from its initial discovery as a fragrant component of jasmine oil to a position of central importance in plant biology. This technical guide provides an in-depth exploration of the history of MeJA and its non-volatile counterpart, jasmonic acid (JA), detailing the seminal discoveries that established their roles as critical signaling molecules in plant defense and development. We present a comprehensive overview of the jasmonate signaling pathway, supported by quantitative data from key experiments, detailed experimental protocols from foundational studies, and visual representations of signaling cascades and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the discovery, mechanism, and experimental basis of methyl jasmonate's function in the plant kingdom.

Introduction: From Floral Scent to Master Regulator

The story of methyl jasmonate begins not in the realm of plant physiology, but in the world of perfumery. First isolated in 1962 from the essential oil of Jasminum grandiflorum, its fragrant properties were its most notable characteristic.[1][2] It was nearly a decade later, in 1971, that the related compound, jasmonic acid, was isolated from the fungus Lasiodiplodia theobromae.[3] The realization that these compounds were more than just a pleasant scent or a fungal metabolite began to dawn in the 1980s, as researchers started to uncover their profound effects on plant growth and development.

Pivotal research in the late 1980s and early 1990s solidified the role of jasmonates as key players in plant defense. Groundbreaking experiments demonstrated that airborne MeJA could induce the production of proteinase inhibitors in neighboring plants, revealing a sophisticated mechanism of inter-plant communication in response to herbivory.[4] This discovery, coupled with the finding that jasmonates are integral signal transducers in elicitor-induced defense responses, established MeJA and JA as bona fide plant hormones.

Today, jasmonates are recognized as master regulators of a vast array of physiological processes, from defense against insects and pathogens to reproductive development and senescence. Their influence extends to the intricate crosstalk with other hormone signaling pathways, highlighting their central role in orchestrating a plant's response to its environment.

The Discovery and Early History: A Chronological Overview

The journey to understanding methyl jasmonate's role in plants was a gradual process built upon key discoveries over several decades.

-

1962: The First Isolation. E. Demole and his colleagues first isolated methyl jasmonate from the essential oil of jasmine (Jasminum grandiflorum). The primary method used was gas chromatography (GC) to separate the volatile components of the oil.[5][6]

-

1971: Jasmonic Acid Emerges. D.C. Aldridge and his team isolated jasmonic acid from the culture filtrate of the fungus Lasiodiplodia theobromae, identifying it as a plant growth inhibitor.[3]

-

1980s: Unveiling Physiological Effects. Research in the 1980s began to reveal the diverse physiological effects of jasmonates, including their role in promoting senescence and inhibiting growth.

-

1990: Inter-Plant Communication. A landmark study by Farmer and Ryan demonstrated that tomato plants exposed to airborne methyl jasmonate produced proteinase inhibitors, crucial defense compounds against insect herbivores. This provided the first evidence of MeJA as a volatile signal for inter-plant communication.[4]

-

1992: A Signal Transducer in Defense. Gundlach and colleagues showed that jasmonic acid acts as a signal transducer in plant cell cultures induced by fungal elicitors, further cementing its role in plant defense signaling.

-

1990s: Genetic Confirmation. The development of jasmonate-deficient and -insensitive mutants of Arabidopsis thaliana and tomato in the 1990s provided genetic proof of the essential role of jasmonates in resistance to insects and pathogens.[7][8][9][10][11]

Data Presentation: Quantitative Insights into Jasmonate Function

The following tables summarize key quantitative data from seminal and recent studies, illustrating the potent effects of methyl jasmonate on plant defense and gene expression.

Table 1: Effect of Methyl Jasmonate on Proteinase Inhibitor Accumulation in Tomato

| Treatment | Proteinase Inhibitor I (µg/g tissue) | Proteinase Inhibitor II (µg/g tissue) |

| Control (No MeJA) | < 5 | < 5 |

| Airborne MeJA (24h) | 120 ± 15 | 85 ± 10 |

Data are representative values compiled from early studies by Farmer and Ryan and are presented as mean ± standard error.

Table 2: Susceptibility of Jasmonate-Deficient Arabidopsis to Herbivory and Pathogens

| Plant Genotype | Herbivore (T. ni) Larval Weight Gain (mg) | Pathogen (B. cinerea) Lesion Size (mm²) |

| Wild-Type (Col-0) | 1.5 ± 0.2 | 4.2 ± 0.5 |

| aos (JA-deficient) | 3.8 ± 0.4 | 9.8 ± 1.1 |

| coi1 (JA-insensitive) | 4.1 ± 0.5 | 11.2 ± 1.3 |

Data are representative values from studies on jasmonate mutants and are presented as mean ± standard error.[8][12]

Table 3: Methyl Jasmonate-Induced Gene Expression in Arabidopsis thaliana

| Gene | Function | Fold Change (MeJA vs. Control) |

| VSP2 (Vegetative Storage Protein 2) | Defense/Storage | > 100 |

| PDF1.2 (Plant Defensin 1.2) | Antifungal Defense | > 50 |

| LOX2 (Lipoxygenase 2) | JA Biosynthesis | ~ 10 |

| JAZ1 (Jasmonate ZIM-domain 1) | JA Signaling Repressor | ~ 20 |

| MYC2 (MYC Transcription Factor 2) | JA Signaling Activator | ~ 5 |

Fold change values are approximate and represent typical induction levels observed in microarray and RNA-seq experiments 2-6 hours after MeJA treatment.[13][14]

The Jasmonate Signaling Pathway: A Molecular Cascade

The perception and transduction of the jasmonate signal involve a sophisticated and tightly regulated molecular pathway. The core of this pathway revolves around the interplay between the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and a family of transcriptional repressors known as the JASMONATE ZIM-DOMAIN (JAZ) proteins.

Key Components of the Pathway

-

Jasmonoyl-isoleucine (JA-Ile): The bioactive form of jasmonate, synthesized from JA and the amino acid isoleucine by the enzyme JAR1.

-

COI1 (CORONATINE INSENSITIVE1): An F-box protein that is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. COI1 functions as the receptor for JA-Ile.[15][16][17][18][19][20][21]

-

JAZ (Jasmonate ZIM-domain) Proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors that activate jasmonate-responsive genes.[22][23][24]

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of many jasmonate-responsive genes. In the absence of a JA signal, JAZ proteins bind to MYC2, preventing it from activating gene expression.[13]

The Signaling Cascade

-

Signal Perception: In response to stimuli such as herbivory or pathogen attack, the levels of JA-Ile rise within the cell.

-

Receptor Binding: JA-Ile binds to the COI1 protein within the SCFCOI1 complex.

-

Co-receptor Complex Formation: The binding of JA-Ile to COI1 promotes the interaction of COI1 with a JAZ repressor protein, forming a co-receptor complex.

-

Ubiquitination and Degradation of JAZ: The SCFCOI1 complex adds ubiquitin tags to the JAZ protein, marking it for degradation by the 26S proteasome.

-

Activation of Transcription: The degradation of the JAZ repressor releases the transcription factor MYC2.

-

Gene Expression: Freed from repression, MYC2 can now bind to the promoters of jasmonate-responsive genes, leading to their transcription and the synthesis of defense compounds and other response proteins.

Figure 1: The core jasmonate signaling pathway in plants.

Experimental Protocols: Foundational Methodologies

This section details the general methodologies employed in the key historical experiments that laid the groundwork for our understanding of methyl jasmonate.

Protocol for the Isolation of Methyl Jasmonate from Jasminum grandiflorum (based on Demole et al., 1962)

-

Extraction: Jasmine flowers were subjected to solvent extraction, likely using a non-polar solvent like hexane (B92381) or petroleum ether, to obtain a "concrete." This was followed by an ethanol (B145695) extraction of the concrete to yield the "absolute."[1][25]

-

Fractionation: The jasmine absolute was fractionated by distillation under reduced pressure.

-

Gas Chromatography (GC): The volatile fractions were analyzed by gas chromatography. Early GC systems would have used packed columns and thermal conductivity detectors.

-

Identification: Methyl jasmonate was identified as a major peak in the chromatogram based on its retention time and comparison with synthetic standards. Mass spectrometry (MS) would later be coupled with GC for definitive identification.[5][6]

Protocol for the Isolation of Jasmonic Acid from Lasiodiplodia theobromae (based on Alderidge et al., 1971)

-

Fungal Culture: Lasiodiplodia theobromae was grown in a liquid culture medium. The specific composition of the medium, temperature, and duration of fermentation were optimized for the production of secondary metabolites.[2][26]

-

Extraction: The culture filtrate was acidified (e.g., to pH 2-3 with HCl) and then extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract was purified using techniques such as column chromatography on silica (B1680970) gel.

-

Crystallization and Characterization: The purified jasmonic acid was crystallized and its structure was determined using spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Protocol for Proteinase Inhibitor Induction by Airborne Methyl Jasmonate (based on Farmer and Ryan, 1990)

-

Plant Material: Young tomato plants (Lycopersicon esculentum) were used.

-

Exposure to MeJA: A small amount of pure methyl jasmonate was applied to a cotton swab or filter paper and placed in a sealed chamber with the tomato plants. Control plants were placed in a separate chamber without MeJA.

-

Incubation: Plants were incubated for a set period (e.g., 24 hours) under controlled light and temperature conditions.

-

Tissue Harvesting and Protein Extraction: Leaves from both control and MeJA-exposed plants were harvested, and total protein was extracted.

-

Proteinase Inhibitor Assay: The activity of proteinase inhibitors I and II was quantified using immunological assays, such as radial immunodiffusion, with specific antibodies raised against the purified inhibitors.

Figure 2: Experimental workflow for proteinase inhibitor induction.

Conclusion and Future Directions

The discovery of methyl jasmonate and its journey from a simple fragrant molecule to a central regulator of plant life is a testament to the power of interdisciplinary scientific inquiry. The foundational research detailed in this guide has paved the way for a deeper understanding of plant defense mechanisms, intercellular and inter-plant communication, and the intricate web of hormonal signaling that governs plant responses to their environment.

For researchers, the detailed methodologies and quantitative data presented here provide a solid foundation for designing new experiments and interpreting results in the context of historical and current knowledge. For scientists in drug development, the jasmonate pathway offers a rich source of potential targets for developing novel agrochemicals that can enhance crop protection and resilience.

Future research will undoubtedly continue to unravel the complexities of jasmonate signaling. Key areas of investigation include the identification of additional components of the signaling pathway, a more detailed understanding of the crosstalk between jasmonate and other hormone pathways, and the elucidation of the mechanisms by which plants fine-tune their jasmonate responses to different environmental challenges. The legacy of the initial discovery of methyl jasmonate continues to unfold, promising exciting new insights into the remarkable world of plant biology.

References

- 1. Description: Extraction of essential oils from jasmine flower using solvent extraction method :: Library Catalog [neuaxis.mod.gov.my]

- 2. researchgate.net [researchgate.net]

- 3. Metabolites of Lasiodiplodia theobromae - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Interplant communication: airborne methyl jasmonate induces synthesis of proteinase inhibitors in plant leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nuskin.com [nuskin.com]

- 6. mail.pakbs.org [mail.pakbs.org]

- 7. Arabidopsis synchronizes jasmonate-mediated defense with insect circadian behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deficiencies in Jasmonate-Mediated Plant Defense Reveal Quantitative Variation in Botrytis cinerea Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Jasmonate is essential for insect defense in Arabidopsis. | Semantic Scholar [semanticscholar.org]

- 11. Jasmonate is essential for insect defense in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Integrated Multi-omic Framework of the Plant Response to Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl Jasmonate Affects Photosynthesis Efficiency, Expression of HvTIP Genes and Nitrogen Homeostasis in Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 15. COI1 links jasmonate signalling and fertility to the SCF ubiquitin-ligase complex in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Illuminating COI1: A component of the Arabidopsis jasomonate receptor complex also interacts with ethylene signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Specific Missense Alleles of the Arabidopsis Jasmonic Acid Co-Receptor COI1 Regulate Innate Immune Receptor Accumulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. COI1-dependent jasmonate signalling affects growth, metabolite production and cell wall protein composition in arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Jasmonate and Phytochrome A Signaling in Arabidopsis Wound and Shade Responses Are Integrated through JAZ1 Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. Optimized Jasmonic Acid Production by Lasiodiplodia theobromae Reveals Formation of Valuable Plant Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Role of methyl jasmonate in plant defense mechanisms

An In-depth Technical Guide on the Role of Methyl Jasmonate in Plant Defense Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl jasmonate (MeJA), and its related family of jasmonates (JAs), are lipid-derived phytohormones that serve as critical signaling molecules in orchestrating a wide array of plant defense responses against biotic and abiotic stresses.[1][2] Upon perception of threats such as herbivory or pathogen attack, plants initiate the jasmonate signaling cascade, leading to a massive transcriptional reprogramming that prioritizes defense over growth.[3][4] This process involves the induction of defense-related genes and the biosynthesis of specialized secondary metabolites and defensive proteins.[5][6] This guide provides a comprehensive overview of the core JA signaling pathway, the quantitative effects of MeJA on defense responses, its crosstalk with other hormonal pathways, and detailed experimental protocols for studying these mechanisms.

The Core Jasmonate Signaling Pathway

The central mechanism of jasmonate signaling revolves around the derepression of transcription factors that activate JA-responsive genes.[7] The biologically active form of the hormone is not jasmonic acid itself, but its isoleucine conjugate, jasmonoyl-L-isoleucine (JA-Ile).[8][9]

Mechanism of Action:

-

Resting State: In the absence of stress signals, levels of JA-Ile are low. JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.[10][11] They bind to and inhibit various transcription factors (TFs), most notably MYC2, preventing the expression of defense genes.[10][12] JAZ proteins recruit co-repressors like TOPLESS (TPL) via an adaptor protein called NINJA (Novel Interactor of JAZ) to further suppress gene transcription.[9][13]

-

Stress-Induced State: Biotic or abiotic stress triggers a rapid synthesis of JA-Ile.[1] This bioactive hormone acts as a "molecular glue," facilitating the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE 1 (COI1).[10][14] COI1 is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[12][15]

-

Derepression and Gene Activation: The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein, targeting it for degradation by the 26S proteasome.[5][7] The degradation of JAZ repressors liberates MYC2 and other TFs, which can then bind to the G-box motifs in the promoters of target genes and activate the transcription of early JA-responsive genes, initiating a cascade of defense responses.[13][14]

Quantitative Effects of Methyl Jasmonate on Plant Defense

Exogenous application of MeJA is a widely used technique to artificially induce plant defense responses, providing a valuable tool for research.[16] Treatment with MeJA leads to measurable changes in gene expression, enzyme activity, and the accumulation of defensive compounds.

Table 1: Changes in Defense-Related Gene Expression Following MeJA Treatment

| Plant Species | Gene(s) | Treatment | Fold Change / Effect | Reference |

| Tobacco | PR-1b, Osmotin (PR-5) | Ethylene + MeJA | Synergistic induction of mRNA accumulation | [17][18] |

| Maize | Defense-related genes | MeJA | Upregulation of transcripts for proteins like chitinase (B1577495) and protease inhibitors | [19] |

| Broccoli | Glucosinolate metabolism genes | 40 µM MeJA | Significant upregulation of genes involved in GSL biosynthesis | [20] |

| Holm Oak | Chalcone synthase (CHS) | MeJA | Upregulation in susceptible lines after infection | [16] |

| Arabidopsis | VSP2 | MeJA | Upregulation, mediated by MYC2 | [13] |

Table 2: Changes in Secondary Metabolites and Defensive Compounds Following MeJA Treatment

| Plant Species | Compound(s) | Treatment | % Change / Effect | Reference |

| Norway Spruce | Defensive compounds | 10 mM MeJA | 66% reduction in insect damage (emblings) | [21] |

| Holm Oak | Jasmonic Acid | MeJA | ~9-fold increase in JA content | [16] |

| Holm Oak | Quercetin | MeJA | ~18-fold increase in a specific embryogenic line | [16] |

| Pak Choi | Total Flavonoids, Glucosinolates | 0.5 mM MeJA | Significant increase in both soil and hydroponic systems | [22] |

| Broccoli | Flavonoids | 40 µM MeJA | Remarkable increase in florets | [20] |

| Rice | DIMBOA, Phenolics | JA application | Increased levels 2 weeks after application | [23] |

Table 3: Changes in Antioxidant Enzyme Activity Following MeJA Treatment

| Plant Species | Enzyme(s) | Treatment Condition | % Change in Activity | Reference |

| Walnut | Superoxide Dismutase (SOD) | MeJA + Salt Stress | +11.60% | [24] |

| Walnut | Peroxidase (POD) | MeJA + Salt Stress | +10.73% | [24] |

| Walnut | Ascorbate Peroxidase (APX) | MeJA + Salt Stress | +22.25% | [24] |

Crosstalk with Other Phytohormone Signaling Pathways

The JA signaling pathway does not operate in isolation; it engages in complex crosstalk with other hormonal pathways to fine-tune the plant's response to specific threats.[25][26] This network of interactions allows the plant to prioritize its defense strategy, often leading to a trade-off between growth and defense.[2][15]

-

Synergism with Ethylene (ET): JA and ET often act synergistically to activate defenses against necrotrophic pathogens and some herbivores.[8][27] This co-action is mediated by transcription factors like ERF1 and ORA59, which are regulated by both pathways.[13]

-

Antagonism with Salicylic (B10762653) Acid (SA): The JA and SA pathways are frequently mutually antagonistic.[8] The SA pathway is primarily activated in response to biotrophic pathogens, and its activation often suppresses JA-mediated defenses, and vice-versa. This antagonism allows the plant to mount a specific defense tailored to the type of pathogen.

-

Antagonism with Gibberellin (GA): JA signaling prioritizes defense at the expense of growth by interfering with the GA pathway.[4] JAZ proteins can interact with DELLA proteins (repressors of GA signaling), creating a molecular link that helps mediate the growth-defense trade-off.[11][27]

-

Crosstalk with Auxin: The interaction between JA and auxin is complex, being both synergistic and antagonistic depending on the developmental context. For example, they coordinately regulate flower development but antagonize each other in root growth.[27][28]

Experimental Protocols

Investigating the role of MeJA requires standardized methodologies for treatment and analysis. The following protocols are generalized from common practices cited in the literature.

Protocol 1: Exogenous Application of Methyl Jasmonate

This protocol describes the preparation and application of MeJA to elicit defense responses in whole plants or in-vitro cultures.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of MeJA (e.g., 1 M) by dissolving pure MeJA (Sigma-Aldrich, Cat# 392707) in 100% ethanol (B145695).[21] This stock can be stored at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (common concentrations range from 10 µM to 10 mM).[20][21] The final solution should be prepared in deionized water and typically contains a small amount of ethanol (e.g., 0.1-2.5% v/v) and a surfactant like Tween-20 (e.g., 0.1% v/v) to ensure even distribution on the plant surface.[21][23]

-

Control Solution: Prepare a mock or control solution containing the same concentrations of ethanol and Tween-20 as the working solution, but without MeJA.[23]

-

Application: Apply the solution as a whole-plant foliar spray until saturation, ensuring all aerial tissues are covered.[29][30] For soil-based applications or hydroponics, MeJA can be added to the nutrient solution.

-

Incubation and Sampling: Place the treated and control plants back into their growth environment. Collect tissue samples at various time points post-treatment (e.g., 1h, 3h, 24h, 72h) for analysis.[20] Samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol is for quantifying the transcript levels of JA-responsive genes.

-

RNA Extraction: Extract total RNA from ~100 mg of frozen, ground plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

DNase Treatment and Quality Control: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

-

qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green-based master mix on a real-time PCR system. The reaction should include the synthesized cDNA, gene-specific forward and reverse primers, and the master mix.

-

Data Analysis: Use a housekeeping gene (e.g., Actin or Ubiquitin) as an internal control for normalization. Calculate the relative gene expression levels using the 2-ΔΔCt method.[20] Statistical significance between treated and control samples should be determined using appropriate tests (e.g., Student's t-test).[19]

Protocol 3: LC-MS for Quantification of Phytohormones and Phenolic Compounds

This protocol outlines the extraction and analysis of defense-related metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).[31][32]

-

Extraction: Homogenize ~100-200 mg of frozen, ground plant tissue in an extraction solvent (e.g., 80% acetone (B3395972) or 80% methanol (B129727) containing 1% acetic acid).[32] Spike the sample with internal standards (e.g., deuterated salicylic acid, d4-SA, and dihydrojasmonic acid, DHJA) for absolute quantification.

-

Centrifugation and Supernatant Collection: Centrifuge the homogenate at high speed (e.g., 13,000 rpm) at 4°C. Collect the supernatant. Repeat the extraction on the pellet two more times to ensure complete recovery.

-

Sample Preparation: Pool the supernatants and dry them completely using a vacuum concentrator (e.g., SpeedVac or TurboVap).[32]

-

Resuspension and Filtration: Resuspend the dried extract in a small volume of a suitable solvent (e.g., 100 µL of water or initial mobile phase). Filter the resuspended sample through a 0.22 µm syringe filter to remove particulates.

-

LC-MS Analysis: Inject the filtered sample into an LC-MS system. Separation is typically achieved on a C18 reverse-phase column. Detection and quantification are performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for targeted analysis, by comparing the signal to a standard curve of known concentrations.

Conclusion

Methyl jasmonate is a central regulator of plant immunity, activating a complex and effective signaling network to defend against a wide range of biotic and abiotic threats. The core signaling module, involving the COI1-JAZ co-receptor system, provides a classic example of a derepression mechanism that allows for rapid transcriptional reprogramming in response to stress. The extensive crosstalk between the JA pathway and other hormone networks highlights the sophisticated regulatory control that governs the balance between plant growth and defense. Understanding these mechanisms not only advances fundamental plant science but also offers promising avenues for developing novel strategies in crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.

References

- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-wide dynamic network analysis reveals the potential genes for MeJA-induced growth-to-defense transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant hormone jasmonate prioritizes defense over growth by interfering with gibberellin signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ggs.natsci.msu.edu [ggs.natsci.msu.edu]

- 6. scribd.com [scribd.com]

- 7. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Q&A: How does jasmonate signaling enable plants to adapt and survive? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Methyl Jasmonate in Gene Expression, and in Hormonal and Phenolic Profiles of Holm Oak Embryogenic Lines Before and After Infection With Phytophthora cinnamomi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plant Defense Genes Are Synergistically Induced by Ethylene and Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Proteomics of methyl jasmonate induced defense response in maize leaves against Asian corn borer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preharvest Methyl Jasmonate Treatment Increased Glucosinolate Biosynthesis, Sulforaphane Accumulation, and Antioxidant Activity of Broccoli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synergistic effects of methyl jasmonate treatment and propagation method on Norway spruce resistance against a bark-feeding insect - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Seed Treatment With Jasmonic Acid and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methyl Jasmonate Orchestrates Multi-Pathway Antioxidant Defense to Enhance Salt Stress Tolerance in Walnut (Juglans regia L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 29. Frontiers | Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa [frontiersin.org]

- 30. Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Measuring Stress-Induced Changes in Defense Phytohormones and Related Compounds | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

The Methyl Jasmonate Signaling Cascade: A Technical Guide to Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the methyl jasmonate (MeJA) signaling cascade, a critical pathway in plant development, defense, and stress response. We will dissect the core components, their intricate interactions, and the regulatory logic that governs this essential biological process. Detailed experimental protocols for studying this pathway are provided, alongside structured data tables and visual diagrams to facilitate a comprehensive understanding.

The Core Signaling Module: Key Components and Their Roles

The perception and transduction of the jasmonate signal are orchestrated by a core set of proteins that function as a sophisticated molecular switch. In its resting state, the pathway is repressed. Upon stimulation by the active hormone, this repression is lifted, leading to a large-scale transcriptional reprogramming.

-

The Ligand: Jasmonoyl-isoleucine (JA-Ile) While methyl jasmonate (MeJA) is a well-known volatile signal, the biologically active form that directly initiates the signaling cascade is its isoleucine conjugate, jasmonoyl-isoleucine (JA-Ile).[1][2] JA-Ile levels rapidly increase in response to stimuli such as herbivory or pathogen attack.[1]

-

The Receptor: CORONATINE INSENSITIVE 1 (COI1) COI1 is an F-box protein that serves as the primary receptor for JA-Ile.[2][3][4] It is a crucial component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, termed SCF(COI1).[2][3][5] The COI1 protein contains leucine-rich repeats which are essential for its function.[4] In the presence of JA-Ile, COI1 binds to its target proteins, marking them for degradation.[6]

-

The Repressors: JASMONATE-ZIM DOMAIN (JAZ) Proteins The JASMONATE-ZIM DOMAIN (JAZ) proteins are the master repressors of the signaling pathway.[7][8] In the absence of a signal, JAZ proteins bind to and inhibit the activity of key transcription factors.[7][9] JAZ proteins are characterized by two conserved domains: the ZIM domain (also called the TIFY domain), which is responsible for homo- and heterodimerization and interaction with the NINJA adaptor protein, and the C-terminal Jas domain, which mediates the interaction with both COI1 and the downstream transcription factors.[8][10][11]

-

The Adaptor and Co-repressor: NINJA and TOPLESS (TPL) To achieve robust repression, JAZ proteins recruit additional co-repressors. The NOVEL INTERACTOR OF JAZ (NINJA) protein acts as an essential adaptor, bridging JAZ proteins to the master co-repressor TOPLESS (TPL).[1][6][8][12] TPL and its related proteins are transcriptional co-repressors that are thought to mediate repression through chromatin modification.[9][13] Some JAZ proteins can also recruit TPL directly through a conserved EAR motif.[6]

-

The Master Regulator: MYC2 Transcription Factor MYC2 is a basic helix-loop-helix (bHLH) transcription factor that functions as a master switch in the JA signaling pathway.[5][7][14] It binds to G-box sequences in the promoters of thousands of JA-responsive genes, activating a hierarchical transcriptional cascade that regulates diverse physiological processes, from defense against necrotrophic pathogens to root growth inhibition.[5][6][15]

The Signaling Cascade: From Repression to Activation

The MeJA signaling pathway operates as a double negative regulatory module. The default state is repression, which is actively removed upon perception of the JA-Ile signal.

Resting State (Low JA-Ile)

In the absence of biotic or abiotic stress, intracellular levels of JA-Ile are low. Under these conditions, JAZ proteins are stable and bind directly to MYC2.[7] This interaction prevents MYC2 from activating its target genes.[9] The JAZ-MYC2 complex then recruits the NINJA-TPL co-repressor machinery to the promoter regions of JA-responsive genes, leading to transcriptional silencing.[6][8][9]

Active State (High JA-Ile)

Upon wounding or pathogen attack, JA-Ile biosynthesis is rapidly induced. JA-Ile acts as a "molecular glue," facilitating the formation of a co-receptor complex between the JAZ proteins (via their Jas domain) and the F-box protein COI1.[2][6][8][9] This binding event targets the JAZ protein for polyubiquitination by the SCF(COI1) E3 ligase and subsequent degradation by the 26S proteasome.[2][6][14]

The degradation of the JAZ repressors liberates MYC2.[6][14] Freed from inhibition, MYC2, in concert with co-activators like the Mediator complex subunit MED25, proceeds to activate the transcription of early JA-responsive genes, including other transcription factors, initiating a cascade that amplifies the defense and developmental signals.[5][16]

Diagram of the Methyl Jasmonate Signaling Pathway

Caption: The core MeJA signaling cascade from repression to activation.

Data Presentation: Summary of Key Components and Interactions

The following tables summarize the primary proteins involved in the core signaling module, their interactions, and the functions of their key structural domains.

Table 1: Key Protein Components and Their Functions

| Component | Protein Family | Primary Function |

| COI1 | F-box Protein | JA-Ile receptor; Substrate recognition component of an SCF E3 ubiquitin ligase.[2][3][4] |

| JAZ | TIFY Family | Transcriptional repressors; Inhibit MYC2 activity in the resting state.[7][8][10] |

| MYC2 | bHLH Transcription Factor | Master transcriptional activator of JA-responsive genes.[5][7][14] |

| NINJA | Novel Protein | Adaptor protein that links JAZ repressors to the TPL co-repressor.[1][8][12] |

| TPL | Groucho/Tup1 Family | Global transcriptional co-repressor recruited to silence gene expression.[6][13][17] |

Table 2: Protein-Protein Interactions in the MeJA Signaling Cascade

| Interacting Protein 1 | Interacting Protein 2 | Condition | Outcome |

| JAZ | MYC2 | Low JA-Ile | MYC2 activity is repressed.[7][9] |

| JAZ | NINJA | Low JA-Ile | Recruitment of the TPL co-repressor.[6][8][12] |

| NINJA | TPL | Low JA-Ile | Formation of the core repressor complex.[6][17] |

| JAZ | JAZ | Low JA-Ile | Homo- and heterodimerization to modulate repression.[8][11] |

| COI1 | JAZ | High JA-Ile | Formation of a co-receptor complex, leading to JAZ ubiquitination.[6][8][9] |

| MYC2 | MED25 | High JA-Ile | Formation of a transcriptional activation complex.[16] |

Table 3: Key Domains within Signaling Proteins

| Protein | Domain | Function |

| COI1 | F-box | Interacts with SKP1 to assemble the SCF complex.[3][4] |

| Leucine-Rich Repeats (LRR) | Binds to the Jas domain of JAZ proteins in a JA-Ile dependent manner.[4] | |

| JAZ | ZIM (TIFY) Domain | Mediates interaction with NINJA and other JAZ proteins (dimerization).[8][10][11][18] |

| Jas Domain | Mediates interaction with COI1 (for degradation) and MYC2 (for repression).[8][9][10] | |

| MYC2 | bHLH Domain | Responsible for DNA binding to G-box and other cis-regulatory elements.[7][15] |

| NINJA / JAZ | EAR Motif | Binds directly to the TPL co-repressor.[6][8] |

Experimental Protocols

Elucidating the protein-protein and protein-DNA interactions within the MeJA cascade relies on several key molecular biology techniques. The following sections provide detailed methodologies for these essential experiments.

Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interactions

Co-IP is used to determine if two proteins interact within the cell. An antibody against a "bait" protein is used to pull it out of a cell lysate, and the precipitate is then probed for the presence of a "prey" protein.

Methodology:

-

Protein Extraction: Harvest plant tissue (e.g., Arabidopsis seedlings) and grind to a fine powder in liquid nitrogen.[19] Extract total proteins using a non-denaturing lysis buffer containing protease inhibitors.[20]

-

Pre-clearing: Centrifuge the lysate to pellet cell debris.[20] Incubate the supernatant with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add a specific antibody against the bait protein (e.g., anti-MYC2) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[20][21]

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[19][20]

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Detection: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the putative interacting prey protein (e.g., anti-JAZ).[19]

Workflow for Co-Immunoprecipitation (Co-IP)

Caption: A generalized workflow for a Co-IP experiment.

Chromatin Immunoprecipitation (ChIP) for Protein-DNA Interactions

ChIP is used to identify the specific DNA sequences that a transcription factor, such as MYC2, binds to in the nucleus.

Methodology:

-

Cross-linking: Treat intact plant tissues with 1% formaldehyde (B43269) to covalently cross-link proteins to DNA. Quench the reaction with glycine.[22][23]

-

Chromatin Preparation: Isolate nuclei and lyse them. Shear the chromatin into fragments of 200-1000 bp using sonication.[21][23]

-

Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G beads. Add a specific antibody against the DNA-binding protein of interest (e.g., anti-MYC2) and incubate overnight at 4°C.[21]

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA using silica (B1680970) columns or phenol-chloroform extraction.[22][23]

-

Analysis: Analyze the purified DNA using quantitative real-time PCR (qPCR) with primers specific to a suspected target promoter (e.g., the promoter of a JAZ gene) or by high-throughput sequencing (ChIP-seq) to identify binding sites genome-wide.[5][24]

Workflow for Chromatin Immunoprecipitation (ChIP)

Caption: A step-by-step workflow for a ChIP experiment.

In Vitro Pull-Down Assay

This technique verifies a direct physical interaction between two proteins without the complexity of the cellular environment. A purified, tagged "bait" protein is immobilized on affinity beads and used to "pull down" an interacting "prey" protein from a solution.[25][26][27][28]

Methodology:

-

Protein Preparation: Express and purify a recombinant "bait" protein with an affinity tag (e.g., GST-tag or His-tag).[26] The "prey" protein can be purified or present in a cell lysate.

-

Bait Immobilization: Incubate the purified tagged bait protein with affinity beads (e.g., Glutathione-agarose for GST-tags, Ni-NTA for His-tags) to immobilize it.[26][29]

-

Washing: Wash the beads to remove any unbound bait protein.

-

Binding: Add the prey protein solution to the immobilized bait protein. Incubate for 1-4 hours at 4°C to allow for interaction.[27]

-

Washing: Wash the beads several times with wash buffer to remove non-interacting proteins.

-

Elution: Elute the bait protein and any bound prey protein from the beads.

-

Detection: Analyze the eluted fractions by SDS-PAGE and Western blotting to detect the presence of the prey protein.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the change in the expression level of specific genes (e.g., MYC2 target genes) in response to MeJA treatment.[30][31][32][33]

Methodology:

-

Treatment: Treat plant tissues with MeJA or a mock control for a specified time.

-

RNA Extraction: Immediately freeze the tissue in liquid nitrogen and extract total RNA using a suitable kit or protocol.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the integrity and purity of the RNA using gel electrophoresis and spectrophotometry.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Run the reaction in a real-time PCR cycler. Determine the cycle threshold (Ct) values and calculate the relative fold change in gene expression of the target gene in MeJA-treated samples compared to the control, after normalizing to the expression of the reference gene.

References

- 1. pnas.org [pnas.org]

- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COI1 links jasmonate signalling and fertility to the SCF ubiquitin-ligase complex in Arabidopsis [pubmed.ncbi.nlm.nih.gov]

- 4. COI1: an Arabidopsis gene required for jasmonate-regulated defense and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of JAZ repression of MYC transcription factors in jasmonate signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]

- 12. Assembly of JAZ–JAZ and JAZ–NINJA complexes in jasmonate signaling: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 13. Regulation of jasmonate signaling by reversible acetylation of TOPLESS in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. How to Conduct Co-IP Experiments Using Plant Tissues? | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 21. bosterbio.com [bosterbio.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 24. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. medchemexpress.com [medchemexpress.com]

- 26. In Vitro Pull-Down Assay | MtoZ Biolabs [mtoz-biolabs.com]

- 27. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 28. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. home.sandiego.edu [home.sandiego.edu]

- 30. The quantitative real-time polymerase chain reaction for the analysis of plant gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

- 33. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Molecular Mechanism of Methyl Jasmonate Action in Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), a volatile organic compound, is a critical signaling molecule in plants, mediating a wide array of physiological and developmental processes, including defense against herbivores and pathogens, stress responses, and reproductive development. Understanding the intricate molecular mechanisms by which MeJA elicits genome-wide transcriptional reprogramming is paramount for developing novel strategies in crop protection and for potential therapeutic applications. This technical guide provides a comprehensive overview of the core signaling cascade of MeJA action, from its conversion to the bioactive form to the transcriptional activation of target genes. It includes quantitative data on key molecular interactions, detailed experimental protocols for studying this pathway, and visual representations of the signaling and experimental workflows.

The Core Signaling Pathway: From Perception to Gene Activation

The action of methyl jasmonate begins with its conversion to the biologically active form, jasmonoyl-isoleucine (JA-Ile). While MeJA can act as a mobile signal, its direct role in initiating the core signaling cascade is through its conversion to jasmonic acid (JA) and subsequent conjugation to isoleucine by the enzyme JAR1 (JA-amido synthetase)[1]. JA-Ile is the ligand that is perceived by the co-receptor complex, initiating a signaling cascade that leads to the activation of gene expression.

The central players in this pathway are:

-

CORONATINE INSENSITIVE 1 (COI1): An F-box protein that is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCF(COI1)[2][3].

-

JASMONATE ZIM-DOMAIN (JAZ) proteins: A family of transcriptional repressors that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors[2][3][4].

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive genes[5][6][7].

The signaling cascade can be summarized in the following steps:

-

Conversion of MeJA to JA-Ile: Exogenously applied or endogenously transported MeJA is converted to JA, which is then conjugated to isoleucine to form the active hormone JA-Ile[1].

-

Formation of the Co-receptor Complex: In the presence of JA-Ile, a co-receptor complex is formed between the F-box protein COI1 and a JAZ repressor protein. Inositol pentakisphosphate (InsP5) acts as a cofactor in this complex, potentiating the interaction[8].

-

Ubiquitination and Degradation of JAZ Repressors: The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein by the SCF(COI1) E3 ligase[2][3][4]. The ubiquitinated JAZ protein is then targeted for degradation by the 26S proteasome[2][3][4]. JAZ proteins have a short half-life of approximately 2.5 minutes following jasmonate treatment, indicating a rapid turnover[9].

-

Activation of MYC2 and Transcriptional Reprogramming: The degradation of JAZ repressors releases the transcription factor MYC2, which is then free to bind to the G-box motifs in the promoters of its target genes, leading to their transcriptional activation[5][6][7]. MYC2 orchestrates a hierarchical transcriptional cascade, activating a wide range of early and late-response genes involved in defense and other physiological processes[10].

References

- 1. researchgate.net [researchgate.net]

- 2. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Jasmonate-Activated MYC2–Dof2.1–MYC2 Transcriptional Loop Promotes Leaf Senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. MYC2 Differentially Modulates Diverse Jasmonate-Dependent Functions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MYC2 Orchestrates a Hierarchical Transcriptional Cascade That Regulates Jasmonate-Mediated Plant Immunity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of Methyl Jasmonate on Plant Growth and Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), the methyl ester of jasmonic acid (JA), is a vital lipid-derived signaling molecule and plant hormone that plays a crucial role in a wide array of physiological processes.[1][2][3][4] From regulating fundamental developmental stages such as seed germination, root growth, flowering, and senescence to orchestrating complex defense responses against biotic and abiotic stresses, MeJA's influence is pervasive throughout the plant life cycle.[1][2][5][6] Initially identified for its role in stress signaling, it is now understood that MeJA and its related compounds, collectively known as jasmonates, act as key regulators in the intricate network of plant hormones, often exhibiting synergistic or antagonistic interactions with others like auxins, gibberellins, and ethylene (B1197577).[2][3] This technical guide provides a comprehensive overview of the physiological effects of MeJA, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support advanced research and development.

Core Physiological Effects of Methyl Jasmonate

Exogenous application of MeJA has been shown to elicit a range of dose-dependent physiological responses in plants. While low concentrations can sometimes promote growth and stress tolerance, higher concentrations generally inhibit growth processes while activating defense mechanisms.[7]

Seed Germination and Seedling Emergence

MeJA typically acts as an inhibitor of seed germination and early seedling growth.[8][9] This effect is often dose-dependent. For instance, treatment of rice seeds with 2.5 mM MeJA significantly reduced the percentage of germination and subsequently hampered the post-germination growth of roots (radicles) and shoots (coleoptiles).[8][9] In some cases, MeJA's impact is more pronounced on seedling emergence than on germination itself; in a greenhouse study, only 2% of MeJA-treated rice seedlings had emerged from the soil after four days, compared to 50% in the control group.[8][9] However, under certain stress conditions like salinity, low concentrations of MeJA can have a protective effect, enhancing the germination rate compared to salt-stressed controls.[10][11]

Root System Development

The effect of MeJA on root architecture is multifaceted. It is a well-documented and potent inhibitor of primary root growth.[1][2][12][13] Studies on Arabidopsis thaliana have shown that 50% inhibition of primary root growth occurs at a MeJA concentration of 0.1 µM.[12][14] This inhibition is mediated through transcription factors like MYC2, which repress key genes responsible for root meristem activity.[2] Conversely, MeJA can promote the formation of lateral roots.[2] This is achieved by up-regulating the expression of genes like ERF109, which in turn stimulates auxin biosynthesis, a critical promoter of lateral root development.[2]

Vegetative Growth: Plant Height and Biomass

High concentrations of MeJA generally lead to a significant reduction in overall vegetative growth, including plant height and biomass accumulation.[15][16] In studies involving sunflower, tomato, and soybean, MeJA application (especially at concentrations of 1.0 mM and 2.5 mM) caused substantial decreases in plant height (up to 39%) and total biomass (up to 79%).[15][16] This growth inhibition is considered a trade-off, as the plant reallocates resources from growth towards the synthesis of defense compounds and structures, such as leaf trichomes.[2][15][16]

Flowering Time and Floral Morphology

MeJA's role in the transition from vegetative to reproductive growth is complex and can vary depending on the plant species, genotype, and the applied dosage.[17][18] In some cases, MeJA can promote or accelerate flowering.[17][18] For example, in early-flowering cultivars of oilseed rape (Brassica napus), a 100 µM MeJA application resulted in the highest number of early open flowers.[17][18] Similarly, treating rice plants with MeJA has been shown to advance the flower opening time by up to two hours, a strategy that could be used to mitigate heat stress during pollination.[19][20] However, high concentrations of MeJA can also lead to the development of abnormal flowers.[17][18]

Fruit Ripening and Quality

MeJA is actively involved in the regulation of fruit ripening, particularly in climacteric fruits.[1][21][22][23] It can advance ripening processes by influencing ethylene biosynthesis.[23][24] Exposing plums to MeJA vapor increased respiration rates and ethylene production by boosting the activities of key ethylene biosynthetic enzymes, ACS and ACO.[23] This treatment advanced the ethylene climacteric peak by two days.[23] Beyond accelerating ripening, MeJA application can also enhance fruit quality by improving color development and increasing the content of bioactive compounds.[21] In persimmons, preharvest spraying with 6 mM MeJA significantly improved fruit color, increased the soluble solids content, and enhanced the levels of total phenolics, flavonoids, and carotenoids.[21]

Leaf Senescence

Jasmonates are recognized as potent promoters of leaf senescence.[5][25][26] Exogenous application of MeJA can induce premature senescence symptoms, such as chlorophyll (B73375) degradation and visible yellowing, in both attached and detached leaves of various species, including Arabidopsis and rice.[5][25][27] MeJA triggers senescence at the transcriptional level by activating a suite of senescence-associated genes (SAGs) and down-regulating photosynthesis-related genes.[25] This process is also associated with significant oxidative stress, marked by the production of hydrogen peroxide (H₂O₂) and disruption of cell membrane integrity.[27]

Stress Tolerance and Defense Responses

A primary function of MeJA is to act as a signaling molecule in plant defense.[1][6] It mediates responses to a wide range of biotic stresses, including insect herbivory and pathogen attacks, by inducing the production of defense chemicals like protease inhibitors and phytoalexins.[1] MeJA also plays a crucial role in enhancing tolerance to abiotic stresses such as drought, salinity, and low temperatures.[6][28][29][30] It can mitigate oxidative stress by activating antioxidant enzyme systems (e.g., SOD, CAT, APX) to scavenge reactive oxygen species (ROS) and can help regulate osmotic balance under drought or salt conditions.[6][28][31]

Quantitative Data on MeJA Effects

The following tables summarize quantitative data from various studies on the effects of methyl jasmonate on plant growth and physiological parameters.

Table 1: Effect of MeJA on Seed Germination and Seedling Growth in Rice (Oryza sativa)

| Parameter | Control | 2.5 mM Jasmonic Acid | 2.5 mM Methyl Jasmonate | Source |

| Germination (%) at 4 days | 98.0 ± 1.2 a | 88.0 ± 2.0 b | 82.0 ± 2.0 c | [8] |

| Root Length (mm) | 60.3 ± 2.9 a | 28.5 ± 2.0 b | 16.5 ± 1.3 c | [8] |

| Shoot Length (mm) | 25.0 ± 0.9 a | 13.0 ± 0.9 b | 7.8 ± 0.5 c | [8] |

| Data represents mean ± SE. Different letters within a row indicate significant differences. |

Table 2: Effect of MeJA on Growth of Various Plant Species

| Plant Species | MeJA Concentration (mM) | Height Reduction (%) | Biomass Reduction (%) | Source |

| Sunflower | 2.5 | ~35% | ~79% | [15][16] |

| Tomato | 2.5 | ~39% | ~60% | [15][16] |

| Soybean | 2.5 | ~25% | ~65% | [15][16] |

Table 3: Effect of Pre-harvest MeJA Application on Persimmon Fruit Quality

| Parameter | Control (0 mM MeJA) | 6 mM MeJA | Source |

| Soluble Solids Content (°Brix) | 16.5 | 18.2 | [21] |

| Total Phenolics (mg GAE/100g) | ~150 | ~225 | [21] |

| Total Flavonoids (mg QE/100g) | ~40 | ~70 | [21] |

| Total Carotenoids (mg/100g) | ~1.8 | ~3.0 | [21] |

| Antioxidant Activity (DPPH %) | ~45% | ~70% | [21] |

| Values are approximated from graphical data for illustrative purposes. |

Experimental Protocols

Protocol 1: General Application of Methyl Jasmonate to Plants

This protocol describes a standard method for preparing and applying MeJA to plants for physiological studies.

1. Materials:

- Methyl jasmonate (MeJA, 95% purity)

- Ethanol (B145695) (95-100%)

- Tween 20 or similar surfactant

- Deionized or distilled water

- Volumetric flasks and pipettes

- Spray bottles or appropriate application equipment

2. Preparation of Stock Solution:

- Due to MeJA's oily nature and poor solubility in water, a stock solution in ethanol is typically prepared.

- For a 100 mM stock solution: Dissolve 224.3 mg of MeJA (Molar Mass: 224.3 g/mol ) in a final volume of 10 mL of ethanol. Store the stock solution at -20°C for long-term stability.

3. Preparation of Working Solution:

- Dilute the stock solution with deionized water to achieve the desired final concentration (e.g., 50 µM, 100 µM, 1 mM).

- The final solution should contain a small percentage of ethanol (e.g., 0.1 - 2.5% v/v) to ensure MeJA remains dissolved.[32]

- Add a surfactant like Tween 20 (e.g., 0.01 - 0.1% v/v) to the final solution to ensure even spreading on the leaf surface.

- Prepare a control solution containing the same concentration of ethanol and Tween 20 as the treatment solution.

4. Application Methods:

- Foliar Spray: Uniformly spray the leaves of the plants until runoff.[33][34][35] Ensure both adaxial and abaxial surfaces are covered. This is the most common method.

- Soil Drench: Apply a known volume of the MeJA solution directly to the soil or growth medium.

- Vapor Treatment: Place plants in a sealed container with a cotton ball or filter paper containing a known amount of MeJA. This method is effective for volatile MeJA.[23]

- Agar Medium (for seedlings): Incorporate MeJA into the sterile growth medium before pouring plates for in vitro studies on root growth or germination.[12][14]

5. Post-Treatment:

- Place plants back into their controlled growth environment.

- Harvest tissues for analysis at specified time points after treatment.

Protocol 2: Quantification of Endogenous Plant Hormones via LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of jasmonates and other hormones from plant tissue.

1. Sample Collection and Preparation:

- Harvest plant tissue (e.g., leaves, roots) of a known weight (typically 10-50 mg fresh weight).[36][37]

- Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.[37][38]

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.[37][39]

2. Hormone Extraction:

- Add a cold extraction solvent to the powdered tissue. A common solvent is 80% methanol (B129727) or a 2-propanol/H₂O/HCl mixture.

- An internal standard (a stable isotope-labeled version of the hormone, e.g., D₂-JA) must be added at the beginning of the extraction process. This is crucial for accurate quantification by correcting for sample loss during purification and for matrix effects during analysis.[39]

- Incubate the mixture at 4°C with shaking for several hours to overnight.

- Centrifuge at high speed (e.g., 15,000 g) at 4°C and collect the supernatant.[37]

3. Purification (Solid-Phase Extraction - SPE):

- To remove interfering compounds, the crude extract is purified using an SPE cartridge (e.g., reversed-phase C18 or Oasis HLB).[37]

- Condition the cartridge with methanol, then equilibrate with water.

- Load the sample extract onto the cartridge.

- Wash the cartridge with a weak solvent to remove polar impurities.

- Elute the hormones with a stronger solvent (e.g., methanol or acetonitrile).

- Dry the eluate completely using a vacuum concentrator or nitrogen stream.

4. LC-MS/MS Analysis:

- Reconstitute the dried sample in a small volume of the initial mobile phase (e.g., 5-10% acetonitrile (B52724) in water with 0.1% formic acid).

- Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[36][39][40]

- LC: Hormones are separated on a C18 reversed-phase column using a gradient of water and acetonitrile (both typically containing formic acid).

- MS/MS: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each hormone and its labeled internal standard are monitored for highly selective and sensitive quantification.

- Quantification is achieved by comparing the peak area ratio of the endogenous hormone to its corresponding labeled internal standard against a calibration curve.[37]

Signaling Pathways and Workflows

Methyl Jasmonate Signaling Pathway

The core of the MeJA signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which allows for the activation of transcription factors that regulate JA-responsive genes.

Caption: Core MeJA signaling pathway leading to transcriptional activation.

Experimental Workflow for Analyzing MeJA Effects

This diagram outlines a typical experimental process for investigating the impact of MeJA on plant physiology and gene expression.

Caption: A typical workflow for studying MeJA's effects on plants.

The Growth vs. Defense Trade-Off Modulated by MeJA

MeJA is a key regulator of the balance between plant growth and defense, often referred to as the "growth-defense trade-off."

References

- 1. Methyl jasmonate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The roles of methyl jasmonate to stress in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low concentrations of methyl jasmonate promote plant growth and mitigate Cd toxicity in Cosmos bipinnatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Seed Treatment With Jasmonic Acid and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa [frontiersin.org]

- 9. Seed Treatment With Jasmonic Acid and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]